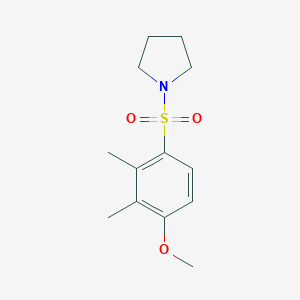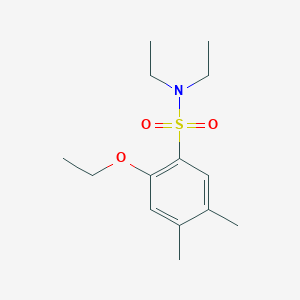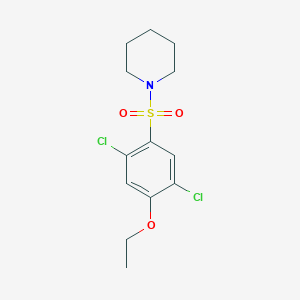
1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine (MDPS) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDPS is a member of the sulfonylpyrrolidine family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of protein-protein interactions. This compound has been shown to interact with various proteins, including tubulin, which is involved in cell division, and cyclooxygenase-2, which is involved in inflammation.
Biochemical and physiological effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and bacteria, reduce inflammation, and modulate the activity of certain enzymes. In vivo studies have shown that this compound can reduce pain and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine has several advantages for lab experiments, including its relatively simple synthesis, diverse biological activities, and potential applications in various fields. However, this compound also has some limitations, including its limited solubility in water and its potential toxicity at higher doses.
Zukünftige Richtungen
For the study of 1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine include the development of new derivatives, exploration as a building block for new materials, and further elucidation of its role in biological processes and disease states.
Synthesemethoden
1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine can be synthesized using a multi-step process that involves the reaction of 4-methoxy-2,3-dimethylbenzene with chlorosulfonyl isocyanate, followed by the reaction with pyrrolidine. The final product is obtained after purification and characterization. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biology, and material science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. In biology, this compound has been used as a tool to study the role of certain proteins in cellular processes. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties.
Eigenschaften
Molekularformel |
C13H19NO3S |
|---|---|
Molekulargewicht |
269.36 g/mol |
IUPAC-Name |
1-(4-methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C13H19NO3S/c1-10-11(2)13(7-6-12(10)17-3)18(15,16)14-8-4-5-9-14/h6-7H,4-5,8-9H2,1-3H3 |
InChI-Schlüssel |
LNQKGNFEXBPNNA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2CCCC2)OC |
Kanonische SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2CCCC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















